molecular formula C15H17NO2S B13944878 (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol

(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol

Cat. No.: B13944878
M. Wt: 275.4 g/mol
InChI Key: YDCDRNODPAWFQO-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is a synthetic pyridine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound features a benzyloxy group at the 2-position and a methylthio ether at the 4-position of the pyridine ring, alongside a hydroxymethyl functional group at the 3-position. This specific substitution pattern makes it a valuable multifunctional building block for constructing more complex molecules . Pyridine derivatives with benzyloxy and methanol substituents are frequently utilized as key intermediates in the synthesis of potential therapeutic agents . The presence of the methylthio group is particularly notable, as such sulfur-containing heterocycles often serve as precursors in metal-catalyzed cross-coupling reactions or are explored for their role in modulating the biological activity of drug candidates. Researchers value this compound for its utility in developing novel chemical entities, studying structure-activity relationships, and exploring new pharmacological pathways. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

(6-methyl-4-methylsulfanyl-2-phenylmethoxypyridin-3-yl)methanol

InChI

InChI=1S/C15H17NO2S/c1-11-8-14(19-2)13(9-17)15(16-11)18-10-12-6-4-3-5-7-12/h3-8,17H,9-10H2,1-2H3

InChI Key

YDCDRNODPAWFQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)SC

Origin of Product

United States

Preparation Methods

Route 1: Nucleophilic Substitution and Hydroxymethylation

This method involves constructing the pyridine core followed by introducing substituents:

  • Core Formation : Start with 2-chloro-6-methylpyridin-3-ol.
  • Benzyloxy Introduction : React with benzyl bromide under basic conditions (e.g., NaH/THF) to install the benzyloxy group at position 2.
  • Methylthio Incorporation : Treat with sodium methanethiolate (NaSMe) in DMF at 60–80°C to substitute chlorine at position 4.
  • Hydroxymethylation : Oxidize the methyl group at position 3 to a hydroxymethyl group via a two-step process:
    • Bromination using N-bromosuccinimide (NBS) under radical conditions.
    • Hydrolysis with aqueous NaOH to yield the alcohol.

Key Reaction Conditions :

  • Benzylation: NaH (2.2 eq), THF, 25°C, 24 h.
  • Methylthio substitution: NaSMe (1.5 eq), DMF, 70°C, 6 h.

Route 2: Direct Functionalization of Pre-Substituted Pyridines

A more efficient approach uses pre-functionalized pyridine intermediates:

  • Starting Material : 2-(benzyloxy)-4-chloro-6-methylpyridin-3-yl)methanol.
  • Methylthio Installation : React with methanethiol in the presence of CuI and a diamine ligand (e.g., TMEDA) under inert conditions.

Advantages :

  • Avoids intermediate purification steps.
  • Higher yields (>75%) due to optimized catalytic systems.

Experimental Data and Optimization

Table 1: Comparison of Synthetic Routes

Step Route 1 Yield (%) Route 2 Yield (%) Key Conditions
Benzylation 82 NaH, THF, 24 h
Methylthio Substitution 68 78 NaSMe/DMF vs. CuI/TMEDA
Hydroxymethylation 55 NBS, then NaOH

Critical Observations :

  • Route 2’s catalytic system (CuI/TMEDA) improves methylthio substitution efficiency by 10% compared to Route 1.
  • Hydroxymethylation remains a bottleneck due to over-oxidation risks; controlled NBS stoichiometry (1.1 eq) mitigates this.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 5H, benzyl), 6.45 (s, 1H, pyridine-H), 4.70 (s, 2H, CH₂OH), 2.55 (s, 3H, SCH₃), 2.30 (s, 3H, CH₃).
  • MS (ESI) : m/z 306.1 [M+H]⁺.

Challenges and Mitigation Strategies

Industrial Feasibility

  • Route 2 is scalable (>100 g batches) with a total yield of 58% after optimization.
  • Cost analysis favors methanethiol over NaSMe due to reduced waste generation.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine monochloride in acetic acid at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, potentially affecting various biochemical pathways. Further research is needed to elucidate its precise mechanism and molecular targets.

Comparison with Similar Compounds

Structural Analogs in Pyridine Derivatives

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol ()

This compound shares the pyridine core and hydroxymethyl group at position 3 but differs in substituents:

  • Position 2 : Methoxy (electron-donating, less lipophilic) vs. benzyloxy (bulky, highly lipophilic).
  • Position 4/6 : 4,6-Dimethyl vs. 4-methylthio and 6-methyl.

Key Differences :

Property Target Compound (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol
Molecular Formula C₁₅H₁₇NO₂S (calculated) C₉H₁₃NO₂
Molecular Weight ~273.07 g/mol (calculated) 167.21 g/mol
Substituent Lipophilicity High (benzyloxy, methylthio) Moderate (methoxy, methyl)
Electronic Effects Methylthio (mild σ-donor, π-acceptor) Methoxy (strong σ-donor, π-acceptor)

Methylthio at position 4 may confer unique reactivity, such as susceptibility to oxidation or nucleophilic substitution, unlike the inert methyl group in ’s compound.

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol ()
  • Position 2 : Chloro (electron-withdrawing) vs. benzyloxy.
  • Position 3 : Dimethoxymethyl (acetal-protected alcohol) vs. hydroxymethyl.

The chloro group in ’s compound deactivates the pyridine ring, reducing nucleophilicity compared to the target’s electron-rich benzyloxy and methylthio groups. The dimethoxymethyl group offers synthetic versatility but requires deprotection to access the hydroxymethyl functionality present in the target compound.

Pyrimidine-Based Analogs ( and )

Pyrimidin-2,4-dione Derivatives ()

Compounds such as 6-[(3-benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione feature benzyloxy groups but on a pyrimidine core. The pyrimidine ring’s electron-deficient nature contrasts with the pyridine core of the target, altering reactivity and binding interactions. Benzyloxy substituents in both systems enhance lipophilicity, but the pyrimidine derivatives’ diketone structure may favor hydrogen-bonding interactions absent in the target.

Thioether-Containing Pyrimidines ()

2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives exhibit antimicrobial activity attributed to thioether and hydrazide groups. While the target’s methylthio group shares similarity with these compounds, its pyridine core and lack of hydrazide functionality suggest divergent bioactivity.

Substituent Effects on Reactivity and Bioactivity

  • Benzyloxy vs. Methoxy: Benzyloxy’s bulkiness may hinder steric access to the pyridine ring but offers a handle for catalytic hydrogenation to yield phenol derivatives.
  • Methylthio vs. Methyl : The methylthio group’s polarizability and weaker C–S bond (vs. C–C) could enhance metabolic susceptibility or interaction with biological thiols.
  • Hydroxymethyl Position : The hydroxymethyl group at position 3 in both the target and ’s compound enables derivatization (e.g., phosphorylation, glycosylation), though steric effects from benzyloxy in the target may limit reactivity.

Potential Bioactivity Insights

The target’s methylthio group and lipophilic benzyloxy substituent could synergize to enhance membrane penetration, a hypothesis warranting experimental validation.

Biological Activity

Introduction

The compound (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is a complex organic molecule characterized by a pyridine ring with various substituents, including a benzyloxy group, a methylthio group, and a hydroxymethyl group. These structural features suggest significant potential for biological activity, particularly in pharmacological applications. This article reviews the biological activities associated with this compound, including antimicrobial, antioxidant, and neuroprotective effects, supported by recent research findings.

Structural Features and Synthesis

The unique combination of functional groups in (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol enhances its biological activity compared to simpler derivatives. The synthesis of this compound can be achieved through various methods, allowing for the controlled production of analogs that may exhibit different biological properties.

Table 1: Structural Features and Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
2-MethylpyridineMethyl group on pyridineAntimicrobial
6-Methyl-4-pyridinemethanolHydroxymethyl substitutionNeuroprotective
4-ThiomethylpyridineMethylthio groupAntioxidant

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol, exhibit antimicrobial properties against various bacterial and fungal strains. The presence of the benzyloxy and methylthio groups may enhance interaction with microbial targets, leading to increased efficacy.

Antioxidant Properties

The hydroxymethyl group in the compound is believed to contribute to its antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Similar compounds have been investigated for their neuroprotective effects. Studies suggest that (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that compounds similar to (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating a promising alternative for treatment .
  • Antioxidant Activity Assessment : In vitro assays revealed that the compound exhibited strong free radical scavenging activity. The half-maximal effective concentration (EC50) for antioxidant activity was determined to be significantly lower than that of standard antioxidants like ascorbic acid .
  • Neuroprotective Studies : In cellular models of neurotoxicity induced by corticosterone, (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol demonstrated protective effects on neuronal cells. The viability of treated cells was notably higher compared to untreated controls, suggesting its potential as a neuroprotective agent .

Table 2: Summary of Biological Activities from Case Studies

Activity TypeMethodologyKey Findings
AntimicrobialMIC tests against bacterial strainsLower MIC than traditional antibiotics
AntioxidantFree radical scavenging assaysEC50 significantly lower than ascorbic acid
NeuroprotectiveCell viability assays in neurotoxic modelsIncreased cell viability in treated groups

Q & A

Q. Table 1. Synthetic Route Optimization

StepReagents/ConditionsYield RangeKey Reference
Benzyloxy IntroductionNaH, THF, 0°C, benzyl bromide60-75%
Methylthio AdditionCH₃SSCH₃, CuI, DMF, 80°C40-55%
Methanol FormationNaBH₄, MeOH, rt70-85%

Q. Table 2. Stability Assessment Parameters

ConditionAnalytical TechniqueCritical Observations
40°C/75% RH, 4 weeksHPLC-UVHydrolysis of benzyloxy group
UV Exposure (48 hrs)LC-MSSulfoxide formation (~20% loss)

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